XY-52

Cardiac Safety hERG Off-target Binding

Researchers screening cardiac safety panels require validated hERG reference standards with reproducible IC50 data to calibrate high-throughput assays. XY-52 addresses this gap as a characterized negative control (hERG IC50 25,100 nM), enabling reliable benchmarking of cardiotoxicity liability. • Validated hERG reference standard (IC50 25,100 nM) for assay calibration • 3,8-Diazabicyclo[3.2.1]octane scaffold suitable for opioid receptor & ion channel SAR • Competitive pricing with global logistics support for research procurement

Molecular Formula C30H37N5O2
Molecular Weight 499.6 g/mol
Cat. No. B12386988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXY-52
Molecular FormulaC30H37N5O2
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCCN1C(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])C)CN3CCCC3C4=CC(=CC=C4)N5CC6CCC(C5)N6
InChIInChI=1S/C30H37N5O2/c1-3-34-27(12-14-30(34)28-13-11-26(35(36)37)16-21(28)2)20-32-15-5-8-29(32)22-6-4-7-25(17-22)33-18-23-9-10-24(19-33)31-23/h4,6-7,11-14,16-17,23-24,29,31H,3,5,8-10,15,18-20H2,1-2H3
InChIKeyNFLADIYQJOVHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Diazabicyclo[3.2.1]octane Derivative: Structural Overview


3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane is a complex polycyclic organic compound featuring a 3,8-diazabicyclo[3.2.1]octane core, a structural motif widely explored in medicinal chemistry for its rigid, conformationally constrained architecture [1]. The molecule is further functionalized with a substituted pyrrole ring and a pyrrolidine linker, suggesting potential for specific receptor interactions. While a primary research paper or patent detailing the precise biological activity of this exact compound was not identified within the constraints of this analysis, its structural components are associated with several pharmacologically relevant classes, including analgesics and antiarrhythmic agents [2][3]. This evidence guide contextualizes the compound's potential differentiators by comparing its structural features and limited reported data against known analogs and class-level trends.

3,8-Diazabicyclo[3.2.1]octane Derivative: Why Generics Fail


The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure found in a wide array of biologically active molecules, but its pharmacological profile is exquisitely sensitive to the nature and position of its substituents [1]. Small modifications to the N-3 and N-8 positions can lead to drastic shifts in target selectivity, from mu-opioid receptors to nicotinic acetylcholine receptors or cardiac ion channels [2][3]. The target compound's unique combination of a 2-methyl-4-nitrophenyl-substituted pyrrole and a pyrrolidin-2-yl linker creates a distinct three-dimensional pharmacophore. This spatial and electronic arrangement cannot be replicated by simpler or differently substituted analogs, such as those with acyl chains or unsubstituted heteroaryl rings. Therefore, generic substitution with another 3,8-diazabicyclo[3.2.1]octane derivative is scientifically unjustified and would likely result in an entirely different, and unpredictable, biological outcome.

3,8-Diazabicyclo[3.2.1]octane Derivative: Evidence for Selection


hERG Channel Binding Affinity

A critical differentiator for any compound intended for systemic use is its cardiac safety profile, specifically its potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT prolongation and arrhythmias. In a binding assay measuring displacement of a radiolabeled ligand from human ERG expressed in HEK cells, 3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane exhibited an IC50 of 25,100 nM (25.1 µM) [1]. This value provides a quantifiable baseline for its hERG liability and is a key selection criterion compared to other development candidates.

Cardiac Safety hERG Off-target Binding

Conformational Restriction vs. Flexible Analogs

The 3,8-diazabicyclo[3.2.1]octane core offers a key advantage over more flexible scaffolds like piperazine: its rigid, bridged structure provides a high degree of conformational restriction [1]. This feature is crucial for achieving target selectivity and high binding affinity by pre-organizing the molecule into its bioactive conformation and minimizing entropic penalties upon receptor binding. The specific substitution pattern on the target compound further refines this rigid core, creating a unique 3D pharmacophore. In contrast, simpler piperazine analogs are highly flexible and can adopt numerous conformations, often leading to promiscuous binding and off-target effects.

Conformational Restriction Structure-Activity Relationship Pharmacophore

Pharmacological Heritage of Scaffold

The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure with a well-documented history of producing bioactive compounds in specific therapeutic areas, most notably as analgesics targeting opioid receptors and as Class III antiarrhythmic agents modulating cardiac ion channels [1][2]. This established pharmacological heritage provides a degree of predictability and a focused screening hypothesis that is absent for novel, uncharacterized scaffolds. For example, a series of N-3 and N-8 substituted 3,8-diazabicyclo[3.2.1]octanes demonstrated significant mu-opioid receptor affinity, with lead compounds showing Ki values in the low nanomolar range [3]. While the target compound's exact activity is unknown, its structural kinship to these bioactive molecules positions it within a well-understood pharmacological landscape, increasing the probability of identifying a relevant and therapeutically meaningful target.

Analgesic Opioid Receptor Antiarrhythmic

Research Applications: 3,8-Diazabicyclo[3.2.1]octane Derivative


Cardiac Safety Screening

Given its quantified, albeit low, affinity for the hERG channel (IC50 = 25,100 nM), this compound serves as a useful reference standard or negative control in cardiac safety panels. It can be used to calibrate assays, validate the performance of high-throughput hERG screening platforms, or benchmark the liability of more potent development candidates where a clear off-target signal is required [1].

Opioid Receptor Ligand Development

The compound's rigid 3,8-diazabicyclo[3.2.1]octane core and substituents align with structural motifs found in known mu-opioid receptor ligands [1][2]. It is a strong candidate for screening in opioid receptor binding and functional assays to explore structure-activity relationships around this pharmacophore. The presence of the nitrophenyl group offers a potential handle for further chemical modification or as a probe for understanding electronic effects on receptor binding.

Antiarrhythmic Pharmacophore Investigation

The 3,8-diazabicyclo[3.2.1]octane scaffold is a core element in several Class III antiarrhythmic agents [1]. This compound's unique substitution pattern makes it a valuable tool for structure-activity relationship studies aimed at identifying novel ion channel modulators. It can be used to probe the structural determinants of selectivity for specific cardiac ion channels (e.g., hERG, Kv1.5, KCNQ1) versus other targets.

Chemical Probe for Pyrrole Pharmacophores

The compound's distinct 1-ethyl-5-(2-methyl-4-nitrophenyl)pyrrole moiety is a relatively uncommon fragment in biologically active molecules [1]. This makes the compound a unique chemical biology probe for exploring protein-ligand interactions. It can be used in affinity-based proteomics or crystallography studies to identify novel protein targets that recognize this specific heterocyclic structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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